Benzo(g)pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-7-fluoro- is a complex organic compound characterized by its unique structure and biological properties. Its molecular formula is with a molecular weight of approximately 260.22 g/mol. The compound features a pteridine ring system, which is known for its role in various biochemical processes, including those related to nucleic acids and cellular metabolism .
Benzo(g)pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-7-fluoro- exhibits significant biological activities:
The synthesis of Benzo(g)pteridine-2,4(3H,10H)-dione typically involves several steps:
The applications of Benzo(g)pteridine-2,4(3H,10H)-dione span various fields:
Interaction studies have demonstrated that Benzo(g)pteridine-2,4(3H,10H)-dione selectively binds to G-quadruplex structures over double-stranded DNA. This selectivity is crucial for developing targeted therapies that minimize off-target effects commonly associated with traditional chemotherapeutics. The binding affinity and mechanism are subjects of ongoing research aimed at optimizing its therapeutic potential .
Several compounds share structural similarities with Benzo(g)pteridine-2,4(3H,10H)-dione. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 10H-Benzo[g]pteridine-2,4-dione | Lacks fluorine and methyl substitutions | Primarily used in studies related to DNA binding |
| 3-Methylbenzo[g]pteridine-2,4-dione | Contains only one methyl group | Shows different biological activity profiles |
| 7-Fluorobenzo[g]pteridine-2,4-dione | Fluorine substitution at position 7 | Enhanced stability compared to non-fluorinated analogs |
| 10-Ethyl-3,7,8-trimethyl-benzo[g]pteridine-2,4-dione | Multiple ethyl and methyl substitutions | Broader spectrum of biological activity |
These compounds illustrate how variations in functional groups can affect biological activity and chemical properties. The unique combination of methyl and fluoro substitutions in Benzo(g)pteridine-2,4(3H,10H)-dione contributes to its specific interactions with G-quadruplexes and potential therapeutic applications .
The synthesis of fluorinated benzo[g]pteridine-2,4-dione derivatives, such as Benzo(g)pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-7-fluoro-, typically involves multistep organic synthesis routes starting from benzo[g]quinazoline-2,4(1H,3H)-dione frameworks. A general procedure includes the introduction of fluorine at the C7 position and methyl groups at the N3 and N10 positions through selective alkylation and fluorination steps. For example, yields of approximately 79% have been reported for similar benzo[g]quinazoline derivatives following optimized multistep protocols involving nucleophilic substitution and controlled fluorination reactions.
Recent advances employ metal-free, environmentally friendly conditions for nucleophilic substitution on pteridinone rings, enabling chemo- and regioselective C–C coupling reactions under mild conditions with good yields and moderate temperatures. These methods facilitate the introduction of fluorinated substituents without harsh reagents, improving the synthetic accessibility of fluorinated pteridine analogues.
Regioselective functionalization of the benzo[g]pteridine core is critical for tailoring the chemical and biological properties of these compounds. The C7 position is selectively fluorinated to enhance stability and modulate electronic properties, while methyl groups are introduced at the N3 and N10 nitrogen atoms to influence molecular conformation and interaction profiles.
A key synthetic strategy involves direct C7 acylation or fluorination via radical or nucleophilic substitution reactions. For instance, radical acylation using tert-butylhydroperoxide and iron sulfate achieves direct, one-step formation of 7-substituted pterins with high regioselectivity at C7, which can be adapted for fluorine incorporation.
Methylation at N3 and N10 is typically accomplished through controlled alkylation reactions, ensuring selective substitution at these nitrogen centers without affecting other reactive sites. This regioselectivity is supported by the electronic environment of the pteridine ring and steric factors, which have been confirmed by nuclear magnetic resonance spectroscopy and density functional theory calculations.
Solid-phase synthesis techniques have been explored to facilitate the rapid and efficient modification of the benzo[g]pteridine core, particularly for generating libraries of derivatives with diverse substitutions. These approaches leverage immobilization of intermediates on solid supports, allowing iterative functionalization steps such as fluorination and methylation with simplified purification.
Although specific protocols for solid-phase synthesis of 3,10-dimethyl-7-fluoro-benzo[g]pteridine-2,4-dione are limited, analogous methodologies in heterocyclic chemistry demonstrate the feasibility of this approach. The use of solid-phase synthesis enables regioselective modifications by controlling reagent access and reaction conditions on the resin, improving yield and reproducibility for complex pteridine analogues.
| Synthetic Step | Methodology/Conditions | Outcome/Yield (%) | Notes |
|---|---|---|---|
| Starting material preparation | Benzo[g]quinazoline-2,4-dione framework | - | Base scaffold for functionalization |
| C7 Fluorination | Radical acylation with tert-butylhydroperoxide/FeSO4 | Up to 79% (analogous acylation) | High regioselectivity at C7 position |
| N3/N10 Methylation | Controlled alkylation with methylating agents | Variable; generally high | Selective substitution confirmed by NMR |
| Nucleophilic substitution | Metal-free coupling with 5,7-dihydroxycoumarins in TFA | Good yields (moderate temps) | Environmentally friendly, mild conditions |
| Solid-phase synthesis (analogous systems) | Resin-bound intermediates, iterative functionalization | Enhanced efficiency | Facilitates rapid library synthesis |
The introduction of fluorine at the C7 position in benzo[g]pteridine-2,4-dione derivatives improves molecular stability and can modulate biological interactions, as fluorine's electronegativity influences electronic distribution in the heterocyclic system.
Methyl substitutions at N3 and N10 nitrogen atoms affect the conformational dynamics of the molecule, potentially altering binding affinities and specificity in biochemical contexts.
Radical-mediated acylation and nucleophilic substitution reactions provide regioselective routes to functionalize the pteridine core, with reaction conditions optimized to minimize side reactions and maximize yield.
Solid-phase synthesis, although less documented for this exact compound, offers a promising platform for systematic modification of the benzo[g]pteridine scaffold, enabling efficient synthesis of diverse derivatives for structure-activity relationship studies.
The structure-activity relationships governing G-quadruplex stabilization by Benzo(g)pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-7-fluoro- reveal critical molecular determinants for effective ligand binding [7] [4] [8]. The planar geometry of the pteridine core is essential for optimal π-π stacking interactions with guanine tetrads, as deviations from planarity significantly reduce binding affinity [9] [10]. The electron-deficient nature of the heterocyclic system enhances the compound's ability to engage in favorable electrostatic interactions with the electron-rich guanine bases [11] [10].
| Structural Feature | Effect on G4 Binding | Binding Enhancement Factor | Reference |
|---|---|---|---|
| Fluorine substitution (7-position) | Enhanced stability | 2.1-fold increase | [7] |
| Methyl substitution (N-3) | Increased affinity | 1.8-fold increase | [4] |
| Methyl substitution (N-10) | Improved selectivity | 3.2-fold selectivity | [4] |
| Aromatic ring extension | Stronger π-stacking | 2.5-fold increase | [9] [11] |
| Planar geometry | Essential for stacking | Critical requirement | [10] [11] |
The fluorine substitution at position 7 introduces significant electronegativity that modulates the electronic distribution within the aromatic system, leading to enhanced binding affinity through improved electrostatic complementarity with G-quadruplex structures [7] [12]. Comparative studies with non-fluorinated analogs demonstrate that fluorine incorporation results in approximately 2.1-fold enhancement in G-quadruplex binding affinity [7] [8]. The methyl groups at positions 3 and 10 serve dual functions, providing hydrophobic interactions that stabilize the ligand-quadruplex complex while simultaneously reducing binding to double-stranded DNA through steric hindrance [4] [12].
Molecular modeling studies reveal that the optimal binding configuration involves the pteridine ring system positioned directly above a G-tetrad with the fluorine atom oriented toward the central channel, facilitating favorable interactions with coordinated metal ions [13] [11]. The dimethyl substitutions adopt conformations that maximize van der Waals contacts with the sugar-phosphate backbone while minimizing steric clashes with loop regions [8] [11]. These structure-activity relationships demonstrate that each structural modification contributes synergistically to the compound's overall G-quadruplex binding profile.
The telomerase inhibition mechanisms mediated by Benzo(g)pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-7-fluoro- involve complex molecular recognition processes that stabilize G-quadruplex structures and prevent telomerase access to telomeric DNA substrates [14] [15] [16]. The compound exerts its inhibitory effects primarily through the stabilization of parallel G-quadruplex conformations that are incompatible with telomerase binding and extension [14] [15]. Research indicates that ligand binding to G-quadruplex structures occurs through a kinetically controlled mechanism involving initial recognition, followed by conformational optimization and tight complex formation [17] [18].
The inhibition mechanism proceeds through multiple sequential steps beginning with the initial binding of the pteridine ligand to pre-formed G-quadruplex structures [18] [16]. The compound demonstrates preferential binding to parallel G-quadruplex topologies, which are particularly effective at blocking telomerase activity [7] [16]. Following initial complex formation, the ligand undergoes conformational adjustments that optimize π-π stacking interactions with the terminal G-tetrad, resulting in significant thermodynamic stabilization of the quadruplex structure [13] [18].
| Inhibition Parameter | Value | Experimental Conditions | Reference |
|---|---|---|---|
| Telomerase IC₅₀ | 2.6 ± 0.4 μM | Standard TRAP assay | [19] [20] |
| G-quadruplex stabilization (ΔTm) | 18.5 ± 2.1°C | 10 μM ligand concentration | [7] [4] |
| Binding stoichiometry | 2:1 (ligand:G4) | Telomeric G-quadruplex | [17] [18] |
| Association rate constant | 4.2 × 10⁴ M⁻¹s⁻¹ | Single-molecule measurements | [21] [22] |
| Dissociation rate constant | 8.1 × 10⁻³ s⁻¹ | Force-based unfolding | [21] [22] |
The telomerase inhibition mechanism involves the formation of kinetically stable ligand-quadruplex complexes that resist enzymatic disruption [15] [20]. The pteridine ligand binding creates energetic barriers that prevent telomerase-mediated unfolding of G-quadruplex structures, effectively blocking the enzyme's access to the three-prime terminus required for DNA extension [16] [23]. Experimental evidence suggests that the compound can induce conformational transitions in existing G-quadruplex structures, promoting the formation of more stable parallel arrangements that are particularly refractory to telomerase activity [17] [16].
The selectivity of telomerase inhibition stems from the compound's preferential binding to G-quadruplex structures over conventional double-stranded DNA, minimizing off-target effects on normal DNA replication processes [14] [24]. Kinetic studies demonstrate that the ligand exhibits cooperative binding behavior, with multiple molecules capable of simultaneously occupying different binding sites on extended G-quadruplex structures [17] [21]. This cooperative binding enhances the overall stability of the ligand-quadruplex complex and contributes to the compound's effectiveness as a telomerase inhibitor.
Computational modeling of π-π stacking interactions between Benzo(g)pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-7-fluoro- and guanine tetrads provides detailed insights into the molecular basis of G-quadruplex recognition and stabilization [9] [13] [25]. Quantum mechanical calculations at the MP2 level reveal that the optimal stacking geometry involves a separation distance of 3.3 Angstroms between the pteridine ring system and the G-tetrad plane, with the ligand positioned to maximize π-orbital overlap [9] [26]. The computational studies demonstrate that π-π stacking interactions contribute approximately 12.0 kilocalories per mole to the overall binding energy, representing the dominant stabilizing force in the ligand-quadruplex complex [9] [27].
Molecular dynamics simulations spanning microsecond timescales reveal the dynamic nature of the stacking interactions and identify preferred binding conformations [13] [25]. The fluorine substitution at position 7 introduces directional electrostatic interactions that help orient the ligand in the optimal stacking geometry relative to the G-tetrad [13] [28]. Computational analysis indicates that the electron-deficient pteridine system exhibits favorable quadrupole-quadrupole interactions with the electron-rich guanine tetrads, contributing additional stabilization beyond simple π-π stacking [11] [28].
| Computational Parameter | Value | Method | Reference |
|---|---|---|---|
| Optimal stacking distance | 3.3 ± 0.1 Å | MP2/6-31G** | [9] [13] |
| π-π stacking energy | -12.0 ± 1.2 kcal/mol | Quantum mechanical | [9] [27] |
| Electrostatic contribution | -4.8 ± 0.6 kcal/mol | AMBER force field | [13] [29] |
| van der Waals contribution | -7.2 ± 0.8 kcal/mol | Lennard-Jones potential | [13] [29] |
| Total binding energy | -18.5 ± 2.1 kcal/mol | Free energy perturbation | [27] [29] |
The computational models reveal that the dimethyl substitutions at positions 3 and 10 play crucial roles in optimizing the stacking geometry by providing favorable hydrophobic contacts with the ribose sugar moieties of the G-tetrad [25] [28]. Molecular dynamics simulations demonstrate that these methyl groups undergo constrained rotational motion that maintains optimal van der Waals interactions while preventing steric clashes with the DNA backbone [26] [25]. The computational analysis further indicates that the compound exhibits preferential binding to the five-prime terminal G-tetrad of parallel quadruplex structures, consistent with experimental observations [13] [30].
The photochemical behavior of benzo(g)pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-7-fluoro- under ultraviolet irradiation involves complex radical formation pathways that are fundamentally governed by the electronic structure of the pteridine core. Upon absorption of ultraviolet-A radiation (320-400 nanometers), the compound undergoes initial singlet excited state formation, followed by rapid intersystem crossing to generate the triplet excited state [1] [2].
The primary radical formation pathway involves electron transfer from the triplet excited state of the pteridine to molecular oxygen, generating superoxide anion radicals (O₂- ⁻) and regenerating the original pteridine structure [3]. This process occurs with rate constants approaching 10⁶ to 10⁷ M⁻¹ s⁻¹ for the triplet state, significantly slower than the corresponding singlet state electron transfer rates of 10⁹ to 10¹⁰ M⁻¹ s⁻¹ [4].
The mechanism of radical formation follows a type I photosensitization pathway, where the triplet excited state acts as an efficient electron acceptor. The pteridine radical anion (Pt- ⁻) formed during this process demonstrates remarkable stability and can participate in subsequent redox cycling reactions [3]. In the presence of ethylenediaminetetraacetic acid as an electron donor, the radical anion can undergo further reduction to form stable dihydropteridine derivatives [3].
The fluorine substitution at the 7-position significantly influences the electronic properties of the compound, as evidenced by the ionization energy of 8.51 electron volts determined through photoelectron spectroscopy [5]. This substitution pattern creates a unique electronic environment that enhances the electron-accepting properties of the pteridine ring system, facilitating efficient radical formation under ultraviolet irradiation.
Experimental studies have demonstrated that the quantum yield for radical formation is dependent on the specific substitution pattern and the presence of electron-donating or electron-withdrawing groups on the pteridine core [6]. The 3,10-dimethyl substitution pattern provides stabilization through inductive effects, while the 7-fluoro substitution introduces additional electronic perturbations that can influence the radical formation kinetics.
The excited-state dynamics of benzo(g)pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-7-fluoro- in biological energy transfer systems demonstrate remarkable similarities to naturally occurring flavin adenine dinucleotide cofactors. The compound exhibits dual fluorescence and phosphorescence properties, with singlet state lifetimes in the nanosecond range and triplet state lifetimes extending to microseconds [7] [8].
The singlet excited state of the compound undergoes rapid deactivation through multiple competing pathways, including fluorescence emission, intersystem crossing to the triplet state, and non-radiative internal conversion [9]. Time-resolved spectroscopic studies indicate that the singlet state lifetime is approximately 10⁻⁹ seconds, while the triplet state demonstrates significantly longer lifetimes of approximately 10⁻⁶ seconds [4].
In flavoprotein-mimetic environments, the compound demonstrates intramolecular electron transfer characteristics similar to those observed in natural flavin adenine dinucleotide systems. The forward electron transfer rate constants approach 1.9 × 10¹¹ s⁻¹, while the geminate recombination rates are measured at 1.1 × 10¹¹ s⁻¹ [10]. These rates are comparable to those observed in natural electron transfer proteins, suggesting potential applications in artificial photosynthetic systems.
The excited-state proton transfer dynamics of the compound are particularly noteworthy, as the pteridine core can participate in both proton donation and acceptance processes depending on the solution conditions [11]. At physiological conditions, the compound demonstrates efficient excited-state proton transfer with rate constants approaching the diffusion-controlled limit [4].
Energy transfer processes involving the compound demonstrate high efficiency when interacting with biological electron acceptors such as ferredoxin and flavodoxin. The reduction potential of approximately -0.7 volts versus normal hydrogen electrode makes the compound an effective electron donor in biological energy transfer chains [12] [13].
The photosensitization properties of the compound in biological systems involve both type I (electron transfer) and type II (singlet oxygen generation) mechanisms. The singlet oxygen quantum yield ranges from 0.02 to 0.1, depending on the specific environmental conditions and the presence of quenching species [6]. This dual mechanism of photosensitization provides versatility in biological applications while maintaining selectivity for specific target molecules.
The redox cycling behavior of benzo(g)pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-7-fluoro- in flavoprotein-mimetic environments demonstrates exceptional stability and efficiency, making it a promising candidate for artificial electron transfer systems. The compound exhibits reversible two-electron redox behavior under conventional conditions, with the reduced form demonstrating distinct protolytic equilibria [14].
The electron bifurcation properties of the compound are particularly significant in flavoprotein-mimetic systems. Similar to natural flavin-based electron bifurcation systems, the compound can split two-electron donors into one-electron acceptors with different reduction potentials [15] [16]. This process is crucial for generating low-potential electrons necessary for ferredoxin reduction at -0.42 volts versus normal hydrogen electrode [16].
In aqueous solutions, the compound forms charge-transfer complexes between the oxidized and reduced forms, creating a dynamic equilibrium that facilitates efficient electron transfer [14]. The formation of these complexes is evidenced by distinct spectroscopic changes and altered electrochemical behavior compared to the individual redox states.
The compound demonstrates remarkable oxidation activity, showing approximately 10⁷-fold higher activity toward reactions involving nucleophilic attack at specific carbon positions compared to conventional dimethylisoalloxazine derivatives [14]. This enhanced reactivity is attributed to the electronic effects of the fluorine substitution and the extended conjugation of the benzo-pteridine system.
Redox cycling experiments in the presence of nicotinamide adenine dinucleotide phosphate analogs demonstrate that the compound can effectively catalyze oxidation reactions through acid-catalyzed mechanisms [14]. The rate of electron transfer is significantly enhanced in acidic conditions, suggesting proton-coupled electron transfer mechanisms similar to those observed in natural flavoenzymes.
The compound exhibits unique behavior in its interaction with sulfite ions, forming transient adducts that decompose unimolecularly to generate reduced pteridine and sulfite radicals [14]. This reaction represents the first successful model for adenosine 5'-phosphosulfate reductase activity using a synthetic pteridine derivative.
The stability of the compound under redox cycling conditions is enhanced by the presence of the fluorine substituent, which provides additional electronic stabilization through inductive effects [17]. This stability is crucial for applications in artificial photosynthetic systems where repeated redox cycling is required for efficient energy conversion.
The compound demonstrates efficient electron transfer to cytochrome proteins and other heme-containing electron acceptors, with rate constants approaching those observed in natural electron transfer chains [18]. The electron transfer pathway typically involves initial reduction of the pteridine core, followed by rapid electron transfer to the final acceptor through protein-mediated mechanisms.
Table 1: Photochemical Rate Constants and Quantum Yields
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Singlet Lifetime | 10⁻⁹ s | Time-resolved fluorescence | [4] |
| Triplet Lifetime | 10⁻⁶ s | Phosphorescence decay | [7] |
| Singlet Oxygen Quantum Yield | 0.02-0.1 | Chemical trapping | [6] |
| Electron Transfer Rate (Singlet) | 10⁹-10¹⁰ M⁻¹ s⁻¹ | Fluorescence quenching | [4] |
| Electron Transfer Rate (Triplet) | 10⁶-10⁷ M⁻¹ s⁻¹ | Transient absorption | [3] |
Table 2: Redox Properties in Flavoprotein-Mimetic Systems
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Reduction Potential | -0.7 V vs NHE | Aqueous, pH 7 | [12] |
| Oxidation Activity Enhancement | 10⁷-fold | vs. Dimethylisoalloxazine | [14] |
| Forward Electron Transfer Rate | 1.9 × 10¹¹ s⁻¹ | Flavin-mimetic systems | [10] |
| Recombination Rate | 1.1 × 10¹¹ s⁻¹ | Flavin-mimetic systems | [10] |
| Ferredoxin Reduction Potential | -0.42 V vs NHE | Electron bifurcation | [16] |
Table 3: Spectroscopic Properties and Electronic Structure
| Property | Value | Solvent | Reference |
|---|---|---|---|
| UV Absorption Maximum | 350-370 nm | Aqueous | [11] |
| Fluorescence Maximum | 450-470 nm | Aqueous | [11] |
| Extinction Coefficient | 10⁴ M⁻¹ cm⁻¹ | Aqueous | [11] |
| Ionization Energy | 8.51 eV | Gas phase | [5] |
| Triplet Absorption | 400-500 nm | Aqueous | [7] |